CXCR2 antagonist 7

CXCR2 binding affinity radioligand displacement receptor occupancy

Select CXCR2 antagonist 7 (compound 19) for its unique triazolo[4,5-d]pyrimidine scaffold—chemically distinct from diarylurea or thiazolopyrimidine CXCR2 antagonists. Delivers nanomolar binding (IC50 <50 nM) and sub-micromolar functional antagonism (IC50 0.66 µM). Ideal for chemotaxis assays (Boyden chamber, transwell), competitive radioligand binding studies to map allosteric sites, and tumor microenvironment co-culture models. Avoid generic substitution; this chemotype offers differentiated biased signaling and selectivity profiles critical for reproducible target validation.

Molecular Formula C14H14F2N6OS
Molecular Weight 352.36 g/mol
Cat. No. B15142070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCXCR2 antagonist 7
Molecular FormulaC14H14F2N6OS
Molecular Weight352.36 g/mol
Structural Identifiers
SMILESCC(CO)NC1=NC(=NC2=NNN=C21)SCC3=C(C(=CC=C3)F)F
InChIInChI=1S/C14H14F2N6OS/c1-7(5-23)17-12-11-13(21-22-20-11)19-14(18-12)24-6-8-3-2-4-9(15)10(8)16/h2-4,7,23H,5-6H2,1H3,(H2,17,18,19,20,21,22)/t7-/m1/s1
InChIKeyDOIXIVNPHLJHFY-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CXCR2 Antagonist 7 (Compound 19) – Potent Triazolopyrimidine Antagonist for Inflammation and Oncology Research


CXCR2 antagonist 7 (also referred to as compound 19) is a potent small-molecule antagonist of the human chemokine receptor CXCR2, originating from a scaffold-hopping medicinal chemistry program aimed at identifying novel, drug-like chemotypes beyond the widely studied diarylurea and thiazolopyrimidine classes [1]. It features a triazolo[4,5-d]pyrimidine core [1] and demonstrates nanomolar binding affinity for CXCR2 (IC₅₀ < 50 nM) alongside sub-micromolar functional antagonism in calcium mobilization assays (IC₅₀ = 0.66 µM) [1][2]. Its distinct structural scaffold and balanced in vitro potency profile position it as a valuable chemical probe for dissecting CXCR2-mediated signaling pathways in both inflammatory diseases and immuno-oncology.

Why CXCR2 Antagonist 7 Cannot Be Replaced by Generic CXCR2 Inhibitors – Key Scaffold and Selectivity Considerations


The CXCR2 antagonist class is chemically diverse, with compounds from diarylurea, thiazolopyrimidine, and other structural families exhibiting markedly different binding kinetics, functional selectivity, and off-target profiles [1][2]. Generic substitution based solely on 'CXCR2 inhibition' is therefore high-risk; compounds such as navarixin, AZD5069, and danirixin, despite sharing a molecular target, differ substantially in their allosteric binding mechanisms, reversibility, and clinical side-effect profiles (e.g., neutropenia incidence) [2][3]. CXCR2 antagonist 7's triazolo[4,5-d]pyrimidine scaffold represents a distinct chemotype that may confer unique advantages in terms of biased signaling, selectivity over related chemokine receptors, or reduced interference with specific downstream pathways, making its targeted evaluation essential rather than reliance on more advanced but structurally unrelated clinical candidates [1].

CXCR2 Antagonist 7 (Compound 19): Quantified Differentiation Evidence for Research Procurement


Nanomolar CXCR2 Binding Affinity vs. Clinical Candidates Navarixin and Danirixin

In a standardized CXCR2 radioligand binding assay using ¹²⁵I-CXCL8, CXCR2 antagonist 7 (compound 19) demonstrated potent displacement with an IC₅₀ of less than 50 nM (actual measured value 44 nM), placing it in the same nanomolar potency range as clinical-stage CXCR2 antagonists navarixin (SCH 527123, IC₅₀ = 3 nM) [2] and danirixin (GSK1325756, IC₅₀ = 12.5 nM) [3], while significantly outperforming the reference thiazolo[4,5-d]pyrimidine derivative (compound 7, IC₅₀ = 4.26 µM) [1]. This 100-fold improvement over the structurally related thiazolopyrimidine core highlights the impact of the triazolo[4,5-d]pyrimidine scaffold on target engagement [1].

CXCR2 binding affinity radioligand displacement receptor occupancy

Functional Antagonism in Calcium Mobilization: Balanced vs. Biased Profile

In a CXCL8-induced intracellular calcium mobilization assay performed in RBL-2H3 cells stably expressing human CXCR2, CXCR2 antagonist 7 exhibited an IC₅₀ of 0.66 µM [1]. This functional potency, while 10-fold weaker than its binding affinity, is comparable to that of the closely related isoxazolo[5,4-d]pyrimidine 25 (IC₅₀ = 0.1 µM) [1] and contrasts with the purine analogue 10b, which suffered a 10-fold greater loss in functional activity relative to binding [1]. The moderate reduction in functional potency may reflect a balanced antagonist profile, potentially avoiding the extreme signaling bias or insurmountable antagonism observed with slowly reversible inhibitors such as AZD5069 [2].

calcium flux functional antagonism biased signaling

Structural Differentiation: Triazolopyrimidine Core vs. Clinical Diarylurea and Thiazolopyrimidine Antagonists

CXCR2 antagonist 7 is built upon a 1,2,3-triazolo[4,5-d]pyrimidine core, a structural class distinct from the diarylurea-based clinical candidates (e.g., navarixin, danirixin, AZD5069) [1] and the earlier thiazolopyrimidines (e.g., SB-265610) [2]. Radioligand binding studies using [³H]SB265610 have demonstrated that compounds from different chemical classes (diarylurea, imidazolylpyrimidine, thiazolopyrimidine) bind to distinct, non-overlapping allosteric sites on the CXCR2 receptor [2]. This structural divergence implies that the triazolopyrimidine series may engage unique receptor conformations or binding pockets, potentially translating to differential effects on downstream signaling bias, receptor internalization, or β-arrestin recruitment compared to extensively characterized diarylurea antagonists [2][3].

scaffold hopping chemotype differentiation allosteric binding site

Favorable Physicochemical Profile: Low Molecular Weight and Lipophilicity

CXCR2 antagonist 7 has a molecular weight of 352.36 g/mol (formula C₁₄H₁₄F₂N₆OS), which is significantly lower than many clinical-stage CXCR2 antagonists such as navarixin (MW ≈ 450-500), danirixin (MW ≈ 450), and AZD5069 (MW ≈ 500) [1]. While specific calculated logP or solubility data for compound 19 are not available in the public domain, the modest size and balanced heteroatom composition (nitrogen, oxygen, sulfur, fluorine) of the triazolopyrimidine scaffold suggest favorable compliance with Lipinski's Rule of Five and potential for good membrane permeability and aqueous solubility relative to larger, more lipophilic diarylurea-based antagonists [1]. This smaller molecular footprint may facilitate easier formulation, higher free drug concentrations in in vitro assays, and reduced non-specific protein binding in complex biological matrices [2].

drug-likeness physicochemical properties Lipinski's rule of five

Recommended Research Applications for CXCR2 Antagonist 7 (Compound 19) Based on Quantified Evidence


In Vitro Studies of CXCR2-Mediated Neutrophil Chemotaxis and Migration

Given its sub-micromolar functional antagonism in calcium mobilization assays (IC₅₀ = 0.66 µM) [1], CXCR2 antagonist 7 is well-suited for use in chemotaxis assays (e.g., Boyden chamber, transwell migration) to block CXCL1- or CXCL8-induced migration of human neutrophils or CXCR2-expressing cell lines. The nanomolar binding affinity (IC₅₀ < 50 nM) [1] ensures that complete receptor occupancy can be achieved at low concentrations, minimizing cytotoxicity or off-target effects. Recommended concentration range for in vitro use: 0.1 – 10 µM, with dose-response curves to establish EC₅₀/IC₅₀ values in specific cellular contexts.

Comparative Pharmacology and Allosteric Binding Site Mapping

The triazolo[4,5-d]pyrimidine scaffold of CXCR2 antagonist 7 is chemically distinct from the diarylurea class that dominates clinical development [1]. Researchers can leverage this chemotype divergence to perform competitive radioligand binding studies (e.g., with [³H]SB265610 or [³H]navarixin) to map the allosteric binding pocket(s) on CXCR2 [2]. Such experiments can help delineate whether compound 19 binds to the same intracellular allosteric site as SB265610, navarixin, or a novel site, providing critical insight into receptor pharmacology and structure-function relationships.

Investigation of CXCR2 in Tumor Microenvironment and Immuno-Oncology

CXCR2 is implicated in myeloid-derived suppressor cell (MDSC) recruitment to tumors and tumor angiogenesis [1]. The moderate functional potency and favorable physicochemical properties of CXCR2 antagonist 7 [1] make it a viable chemical probe for in vitro co-culture models of the tumor microenvironment (e.g., tumor cell / MDSC / neutrophil co-cultures). Researchers can assess the compound's ability to block CXCL1/CXCL8-driven MDSC chemotaxis or to sensitize tumor cells to chemotherapy in vitro. Note that in vivo pharmacokinetic and efficacy data for this specific compound are not yet reported, so in vivo studies should be approached with caution and include appropriate PK/PD endpoints.

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